molecular formula C22H16BrNO B12608629 Benzamide, N-(9-anthracenylmethyl)-4-bromo- CAS No. 644964-55-6

Benzamide, N-(9-anthracenylmethyl)-4-bromo-

Cat. No.: B12608629
CAS No.: 644964-55-6
M. Wt: 390.3 g/mol
InChI Key: GKZOGAZKNSUJFG-UHFFFAOYSA-N
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Description

Benzamide, N-(9-anthracenylmethyl)-4-bromo- is a chemical compound that belongs to the class of benzamides It features a benzamide core with a 9-anthracenylmethyl group and a bromine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(9-anthracenylmethyl)-4-bromo- typically involves the reaction of 9-anthracenemethanol with a suitable brominating agent to introduce the bromine atom at the 4-position. The reaction conditions often include the use of solvents such as methylene chloride and the presence of a base like potassium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(9-anthracenylmethyl)-4-bromo- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Parent benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(9-anthracenylmethyl)-4-bromo- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(9-anthracenylmethyl)-4-bromo- involves its interaction with specific molecular targets. The anthracenylmethyl group allows for π-π stacking interactions with aromatic residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(9-anthracenylmethyl)-2-nitro-N-[(1S)-1-phenylethyl]-
  • N-(9-Anthracenylmethyl)-1,3-propanediamine
  • 9-Anthracenemethanol

Uniqueness

Benzamide, N-(9-anthracenylmethyl)-4-bromo- is unique due to the presence of the bromine atom at the 4-position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents .

Properties

CAS No.

644964-55-6

Molecular Formula

C22H16BrNO

Molecular Weight

390.3 g/mol

IUPAC Name

N-(anthracen-9-ylmethyl)-4-bromobenzamide

InChI

InChI=1S/C22H16BrNO/c23-18-11-9-15(10-12-18)22(25)24-14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-13H,14H2,(H,24,25)

InChI Key

GKZOGAZKNSUJFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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